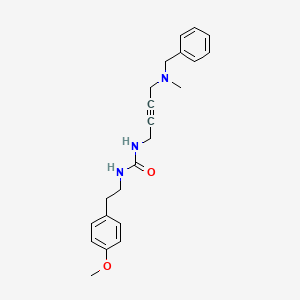

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

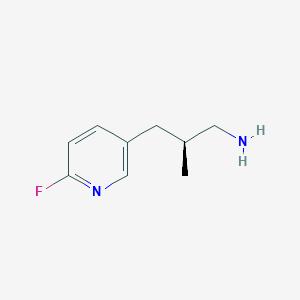

The compound “N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a complex organic molecule. It contains several functional groups and structural motifs, including a pyrazole ring, a thiophene ring, a tetrahydropyran ring, and a carboxamide group .

Molecular Structure Analysis

The molecule contains several rings, which likely contribute to its rigidity and shape. The presence of the carboxamide group could allow for hydrogen bonding interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the carboxamide group could increase its polarity, potentially affecting its solubility in different solvents .Applications De Recherche Scientifique

Structural Characterization and Synthesis

The compound N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, falls within a broader category of pyrazole derivatives that have been subject to various experimental and theoretical studies. For instance, Yıldırım and Kandemirli (2006) conducted experimental and theoretical studies on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with various aminophenols, leading to the synthesis of corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides in good yields. The reaction mechanisms were explored through spectroscopic data and computational methods, providing insights into the synthesis process of similar compounds (İ. Yıldırım & F. Kandemirli, 2006).

Antidepressant Activity

Further exploring the therapeutic potential, Mathew, Suresh, and Anbazhagan (2014) synthesized a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, evaluated for their antidepressant activity. One derivative in particular, featuring a hydroxyphenyl group, demonstrated significant reduction in immobility time in animal models, indicating potential antidepressant efficacy. This highlights the scope of N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide and related compounds in the development of new antidepressant medications (B. Mathew, J. Suresh, & S. Anbazhagan, 2014).

Cytotoxicity Studies

Hassan, Hafez, and Osman (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and further derivatives, which were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The structural characterization of these compounds provides a foundation for understanding the cytotoxic potential of N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide analogs, suggesting their possible application in cancer research (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

Antimicrobial Activity

D. Sowmya and colleagues (2018) adopted 1,3-dipolar cycloaddition methodology to synthesize a variety of thiophenyl pyrazoles and isoxazoles, demonstrating significant antibacterial and antifungal activities. This research indicates the potential of N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide and similar compounds in the development of new antimicrobial agents, particularly against bacterial and fungal pathogens (D. Sowmya, G. Lakshmi Teja, A. Padmaja, V. Kamala Prasad, & V. Padmavathi, 2018).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c25-11-10-24-19(15-17(23-24)18-7-4-14-28-18)22-20(26)21(8-12-27-13-9-21)16-5-2-1-3-6-16/h1-7,14-15,25H,8-13H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELYTFONDWWTJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC(=NN3CCO)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2926252.png)

![1-(3-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2926253.png)

![2-[(4-bromophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2926255.png)

![3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2926260.png)

amine](/img/structure/B2926263.png)

![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-4-(thiophen-2-yl)-1,3-thiazole-2-carboxamide](/img/structure/B2926265.png)

![N-[(4-chlorophenyl)methyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2926267.png)